
Methyl (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves the reaction of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with formaldehyde under basic conditions, followed by esterification . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,6S)-4-tert-Butyl 2-methyl 6-(carboxymethyl)morpholine-2,4-dicarboxylate.
Reduction: Formation of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-diol.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of enzyme inhibitors .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals .
Mecanismo De Acción
The mechanism of action of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester groups can participate in esterification reactions, modifying the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,6S)-4-tert-Butyl 2-methyl 6-(carboxymethyl)morpholine-2,4-dicarboxylate
- (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-diol
- (2R,6S)-4-tert-Butyl 2-methyl 6-(methoxymethyl)morpholine-2,4-dicarboxylate
Uniqueness
What sets (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides versatility in forming hydrogen bonds, while the ester groups offer opportunities for esterification and other reactions .
Propiedades
Fórmula molecular |
C12H21NO6 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
4-O-tert-butyl 2-O-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-5-8(7-14)18-9(6-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Clave InChI |
QLSZIUDKMLYFGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
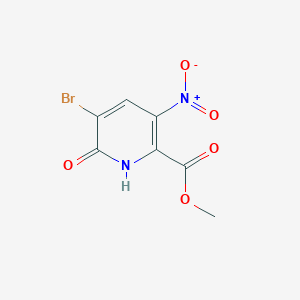
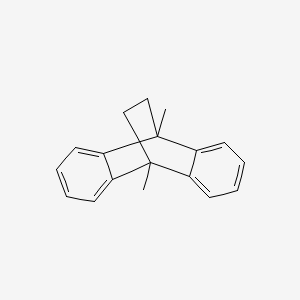
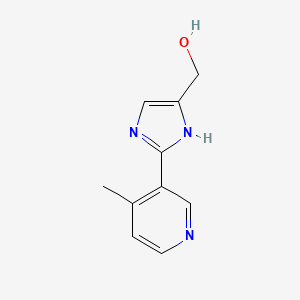
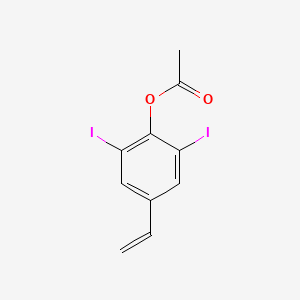
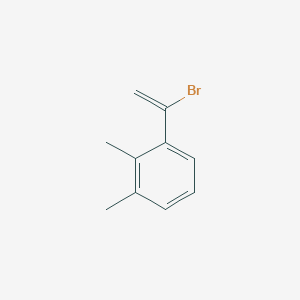
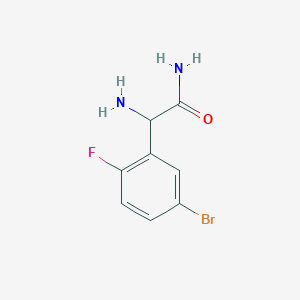
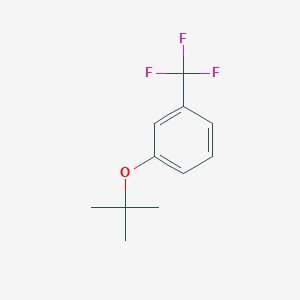
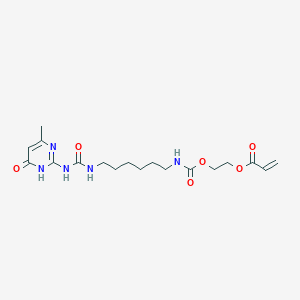
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
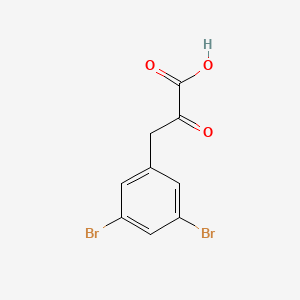
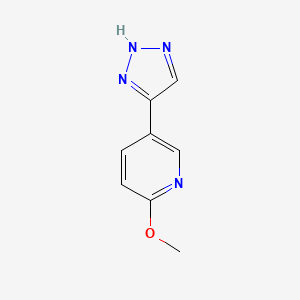
![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
